molecular formula C11H24N2O2S3 B14253160 1,3-Bis(4-methylsulfinylbutyl)thiourea CAS No. 246224-85-1

1,3-Bis(4-methylsulfinylbutyl)thiourea

Cat. No.: B14253160
CAS No.: 246224-85-1
M. Wt: 312.5 g/mol
InChI Key: YFUNNMOSBVJLEZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylsulfinylbutyl)thiourea is a thiourea derivative organosulfur compound provided for research purposes. The compound is identified with the CAS Registry Number 246224-85-1 . Thiourea derivatives are a significant class of organic compounds often investigated for their diverse chemical properties and potential applications in various fields of scientific research, such as catalysis and materials science . The structure of this specific compound, featuring methylsulfinylbutyl chains, may contribute to unique solubility and reactivity characteristics. This product is strictly for laboratory and research use and is not intended for human or veterinary diagnostic applications. Researchers are encouraged to contact us for specific data sheets or to request additional product information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246224-85-1

Molecular Formula

C11H24N2O2S3

Molecular Weight

312.5 g/mol

IUPAC Name

1,3-bis(4-methylsulfinylbutyl)thiourea

InChI

InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16)

InChI Key

YFUNNMOSBVJLEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCNC(=S)NCCCCS(=O)C

Origin of Product

United States

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound of interest is 1,3-bis(4-methylsulfinylbutyl)thiourea. An analysis of its name reveals the following structural features:

Thiourea (B124793) Core: A central thiourea moiety (-NH-C(S)-NH-).

Identical Substituents: The prefix "bis-" indicates two identical groups attached to the nitrogen atoms.

Substituent Structure: The "4-methylsulfinylbutyl" group consists of a four-carbon alkyl chain (butyl) with a methylsulfinyl group (-S(O)CH₃) at the fourth carbon position.

The presence of the sulfoxide (B87167) group introduces a chiral center at the sulfur atom, meaning that this compound can exist as different stereoisomers.

Table 1: Structural Details of this compound

Feature Description
Molecular Formula C₁₁H₂₄N₂O₂S₃
Functional Groups Thiourea, Sulfoxide

| Key Structural Feature | Symmetrical structure with two 4-methylsulfinylbutyl chains |

Predicted Physicochemical Characteristics

While experimental data is unavailable, the physicochemical properties of 1,3-Bis(4-methylsulfinylbutyl)thiourea can be inferred from its structure.

Physical State: At room temperature, it is likely to be a solid, similar to many other substituted thioureas.

Melting Point: The melting point would be influenced by the symmetry of the molecule and the potential for intermolecular hydrogen bonding involving the N-H protons and the sulfoxide (B87167) oxygen atoms.

Table 2: Predicted Physicochemical Properties

Property Predicted Value/Characteristic
Molecular Weight Approximately 328.52 g/mol
Appearance Likely a crystalline solid

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Postulated Synthesis and Reactivity

A plausible synthetic route to 1,3-Bis(4-methylsulfinylbutyl)thiourea would likely involve the reaction of 4-(methylsulfinyl)butan-1-amine with a thiocarbonyl transfer reagent. A common method for the synthesis of symmetrical disubstituted thioureas is the reaction of an amine with carbon disulfide or thiophosgene.

Alternatively, the precursor for the side chains, 1-isothiocyanato-4-(methylsulfinyl)butane, also known as sulforaphane (B1684495), could be utilized. nih.gov Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables. nih.gov The reaction of sulforaphane with 4-(methylsulfinyl)butan-1-amine would yield the target compound.

The reactivity of this compound is expected to be dictated by the thiourea (B124793) and sulfoxide (B87167) functional groups. The thiourea moiety can act as a nucleophile and can be involved in the formation of metal complexes. The sulfoxide groups can be reduced to sulfides or oxidized to sulfones.

Potential Applications and Research Interest

Given the biological activities of many thiourea (B124793) derivatives and the known properties of sulforaphane (B1684495), it is conceivable that 1,3-Bis(4-methylsulfinylbutyl)thiourea could be investigated for various applications.

Medicinal Chemistry: The combination of the thiourea core and the sulforaphane-like side chains suggests potential for anticancer, antioxidant, or anti-inflammatory properties. nih.gov

Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea group, along with the oxygen atom of the sulfoxide (B87167), could act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes.

Spectral Properties Theoretical

Should 1,3-Bis(4-methylsulfinylbutyl)thiourea be synthesized, its structure could be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the butyl chain protons, the methyl protons of the sulfinyl group, and the N-H protons of the thiourea (B124793) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the thiocarbonyl carbon (typically in the range of 180-190 ppm), the carbons of the butyl chain, and the methyl carbon of the sulfinyl group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching and bending vibrations, the C=S stretching vibration (around 1300-1400 cm⁻¹), and the S=O stretching vibration (around 1050 cm⁻¹).

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the side chains and other fragments.

Environmental Fate and Impact

The environmental behavior of 1,3-Bis(4-methylsulfinylbutyl)thiourea is unknown. However, the presence of sulfur and nitrogen in the molecule suggests that its degradation would involve microbial processes that mineralize these elements. The biodegradability would depend on the specific environmental conditions and the microbial populations present.

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